Cas no 61469-66-7 (9,10-Phenanthrenedicarbonitrile, 3-methoxy-)

9,10-Phenanthrenedicarbonitrile, 3-methoxy- structure
61469-66-7 structure
Product name:9,10-Phenanthrenedicarbonitrile, 3-methoxy-
CAS No:61469-66-7
MF:C17H10N2O
MW:258.27410364151
CID:478164
PubChem ID:71395558

9,10-Phenanthrenedicarbonitrile, 3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Phenanthrenedicarbonitrile, 3-methoxy-
    • 3-methoxyphenanthrene-9,10-dicarbonitrile
    • DTXSID70817167
    • 61469-66-7
    • Inchi: InChI=1S/C17H10N2O/c1-20-11-6-7-14-15(8-11)12-4-2-3-5-13(12)16(9-18)17(14)10-19/h2-8H,1H3
    • InChI Key: GGGKKYDPFIDSTB-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=C1)C(=C(C3=CC=CC=C32)C#N)C#N

Computed Properties

  • Exact Mass: 258.0794
  • Monoisotopic Mass: 258.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 56.8Ų

Experimental Properties

  • PSA: 56.81

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